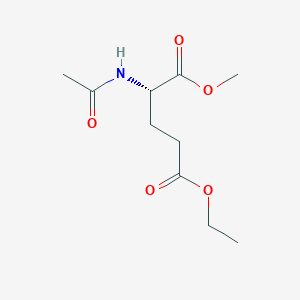
5-Ethyl 1-methyl N-acetyl-L-glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl 1-methyl N-acetyl-L-glutamate is a synthetic derivative of glutamic acid, an important amino acid in the human body This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and an N-acetyl group attached to the L-glutamate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl 1-methyl N-acetyl-L-glutamate typically involves the acylation of L-glutamate. The process begins with the protection of the amino and carboxyl groups of L-glutamate, followed by the introduction of the ethyl and methyl groups through alkylation reactions. The final step involves the acetylation of the amino group to yield the desired compound. Common reagents used in this synthesis include acetic anhydride, ethyl iodide, and methyl iodide, under conditions such as reflux in an organic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl 1-methyl N-acetyl-L-glutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .
Applications De Recherche Scientifique
5-Ethyl 1-methyl N-acetyl-L-glutamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurodegenerative diseases and metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.
Mécanisme D'action
The mechanism of action of 5-Ethyl 1-methyl N-acetyl-L-glutamate involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various metabolic enzymes, influencing pathways related to amino acid metabolism and neurotransmitter synthesis. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and leading to changes in metabolic flux .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-glutamate: A closely related compound with similar structural features but lacking the ethyl and methyl groups.
N-Acetyl-L-glutamine: Another derivative of glutamic acid with an acetyl group attached to the amino group.
L-Glutamic acid: The parent compound from which 5-Ethyl 1-methyl N-acetyl-L-glutamate is derived.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the ethyl and methyl groups enhances its lipophilicity and may influence its interaction with biological membranes and enzymes .
Propriétés
Numéro CAS |
832113-03-8 |
|---|---|
Formule moléculaire |
C10H17NO5 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
5-O-ethyl 1-O-methyl (2S)-2-acetamidopentanedioate |
InChI |
InChI=1S/C10H17NO5/c1-4-16-9(13)6-5-8(10(14)15-3)11-7(2)12/h8H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1 |
Clé InChI |
WFJGXATVWWTPGW-QMMMGPOBSA-N |
SMILES isomérique |
CCOC(=O)CC[C@@H](C(=O)OC)NC(=O)C |
SMILES canonique |
CCOC(=O)CCC(C(=O)OC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


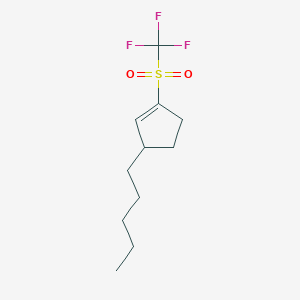
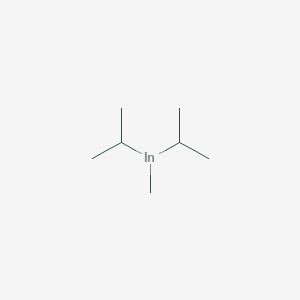

![Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B14213763.png)
![3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid](/img/structure/B14213765.png)
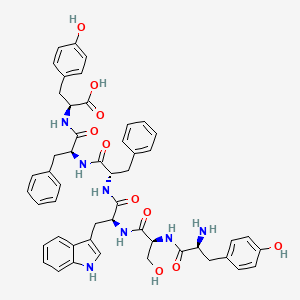
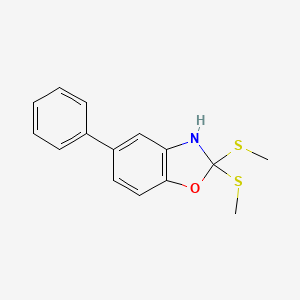
![{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane](/img/structure/B14213785.png)
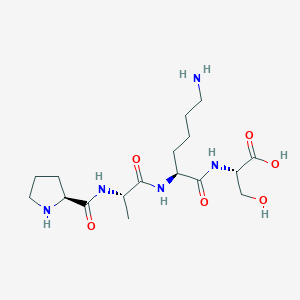
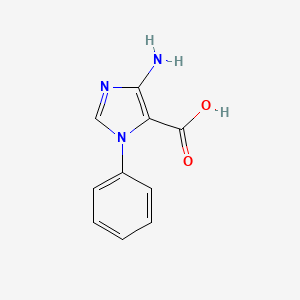
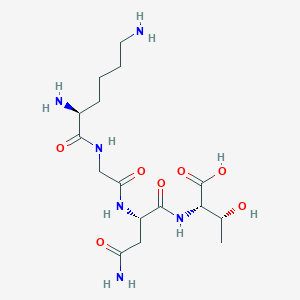
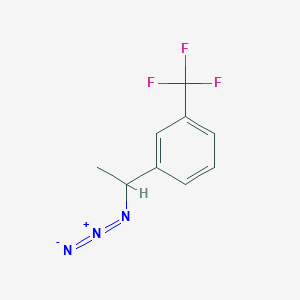
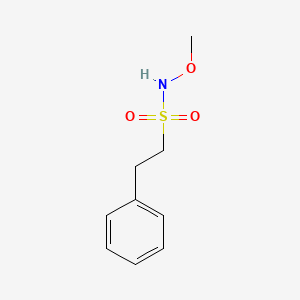
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-](/img/structure/B14213824.png)
